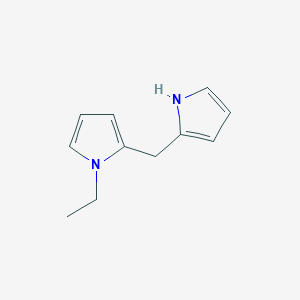
1-Ethyl-2-(1-pyrrolylmethyl)pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fema No. . It is commonly used in the flavor and fragrance industry due to its unique sensory attributes.
Méthodes De Préparation
The synthetic routes for 1-ethyl-2-(1-pyrrolylmethyl)pyrrole typically involve the reaction of pyrrole derivatives under specific conditions. Industrial production methods often utilize advanced organic synthesis techniques to ensure high purity and yield. Detailed reaction conditions and specific reagents used in the synthesis are proprietary to manufacturers and are optimized for commercial production.
Analyse Des Réactions Chimiques
1-ethyl-2-(1-pyrrolylmethyl)pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents replace hydrogen atoms on the pyrrole ring. Common reagents include halogens (chlorine, bromine) and catalysts like iron(III) chloride.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted pyrrole derivatives.
Applications De Recherche Scientifique
1-ethyl-2-(1-pyrrolylmethyl)pyrrole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: Research studies explore its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigations into its pharmacological effects are ongoing, with some studies suggesting potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-ethyl-2-(1-pyrrolylmethyl)pyrrole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate its precise effects at the molecular level .
Comparaison Avec Des Composés Similaires
1-ethyl-2-(1-pyrrolylmethyl)pyrrole can be compared with other pyrrole derivatives such as:
Rebaudioside D: (Fema No. 4921)
Rebaudioside M: (Fema No. 4922)
These compounds share a similar pyrrole backbone but differ in their substituents and functional groups, leading to distinct sensory and chemical properties.
Propriétés
Numéro CAS |
2271052-84-5 |
|---|---|
Formule moléculaire |
C11H14N2 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
1-ethyl-2-(1H-pyrrol-2-ylmethyl)pyrrole |
InChI |
InChI=1S/C11H14N2/c1-2-13-8-4-6-11(13)9-10-5-3-7-12-10/h3-8,12H,2,9H2,1H3 |
Clé InChI |
MLJFFSRFFVPXQQ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CC=C1CC2=CC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















